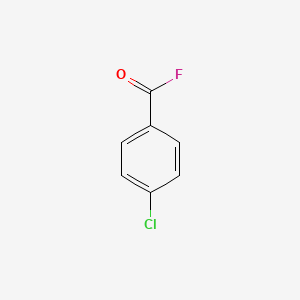
Butanedioic acid, 2,3-dimethoxy-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-diMethoxysuccinate is an organic compound with the molecular formula C10H18O6. It is a derivative of succinic acid, where two methoxy groups are attached to the succinate backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
3-diMethoxysuccinate can be synthesized from L(+)-Diethyl L-tartrate and dimethyl sulfate. The reaction involves the esterification of succinic acid to form dimethyl succinate, followed by further chemical modifications to introduce the methoxy groups .
Industrial Production Methods
The industrial production of 3-diMethoxysuccinate typically involves a two-step process: esterification and hydrogenation. In the esterification step, maleic anhydride reacts with methanol in the presence of a solid acid catalyst to form dimethyl maleate. This is followed by hydrogenation in a fixed bed reactor to produce 3-diMethoxysuccinate .
化学反応の分析
Types of Reactions
3-diMethoxysuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-diMethoxysuccinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals
作用機序
The mechanism of action of 3-diMethoxysuccinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular components, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Dimethyl succinate: A simpler ester of succinic acid without methoxy groups.
Diethyl succinate: Another ester of succinic acid with ethyl groups instead of methoxy groups.
Methyl succinate: A monoester of succinic acid with a single methoxy group.
Uniqueness
3-diMethoxysuccinate is unique due to the presence of two methoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill .
特性
分子式 |
C10H18O6 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
diethyl 2,3-dimethoxybutanedioate |
InChI |
InChI=1S/C10H18O6/c1-5-15-9(11)7(13-3)8(14-4)10(12)16-6-2/h7-8H,5-6H2,1-4H3 |
InChIキー |
GBLRBXULFQVLRG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C(=O)OCC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12095498.png)

![Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate](/img/structure/B12095504.png)

![5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12095519.png)
![7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12095524.png)


![Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B12095573.png)



![2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12095597.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B12095601.png)
